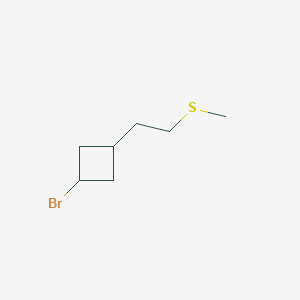
1-Bromo-3-(2-methylsulfanylethyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by the presence of a bromine atom and a methylsulfanyl group attached to a cyclobutane ring, making it a versatile molecule in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2-methylsulfanylethyl)cyclobutane typically involves the bromination of a suitable cyclobutane precursor. One common method is the bromination of 3-(2-methylsulfanylethyl)cyclobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions: 1-Bromo-3-(2-methylsulfanylethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methylsulfanyl group.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in aprotic solvents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
科学的研究の応用
1-Bromo-3-(2-methylsulfanylethyl)cyclobutane finds applications in several scientific domains:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Drug Discovery: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Chemical Research: Employed in mechanistic studies and reaction optimization.
作用機序
The mechanism of action of 1-Bromo-3-(2-methylsulfanylethyl)cyclobutane depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methylsulfanyl group undergoes electron transfer processes to form sulfoxides or sulfones. The molecular targets and pathways involved vary based on the specific chemical transformation .
類似化合物との比較
1-Bromo-3-(2-methanesulfonylethyl)cyclobutane: Similar structure but with a methanesulfonyl group instead of a methylsulfanyl group.
3-Bromo-1-(2-methylsulfanylethyl)cyclobutane: Positional isomer with the bromine and methylsulfanyl groups at different positions on the cyclobutane ring.
Uniqueness: 1-Bromo-3-(2-methylsulfanylethyl)cyclobutane is unique due to the specific positioning of the bromine and methylsulfanyl groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and specialized research.
特性
IUPAC Name |
1-bromo-3-(2-methylsulfanylethyl)cyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrS/c1-9-3-2-6-4-7(8)5-6/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRBRMOUKVFXCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1CC(C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide](/img/structure/B2380452.png)

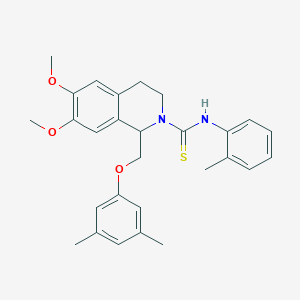
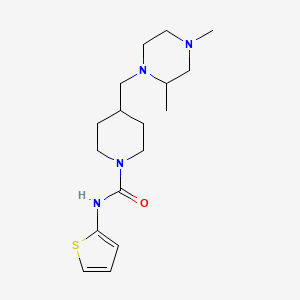
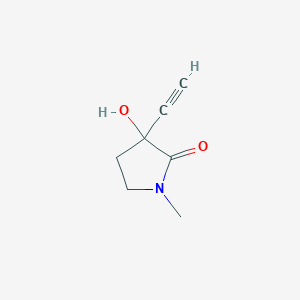
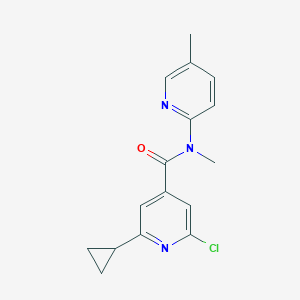

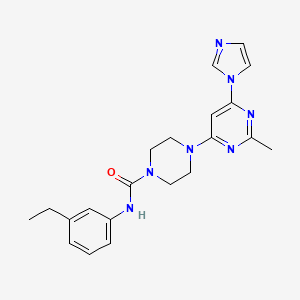
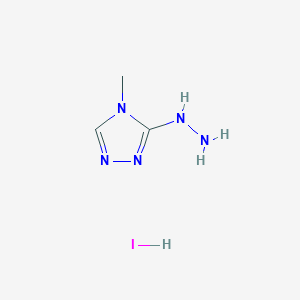
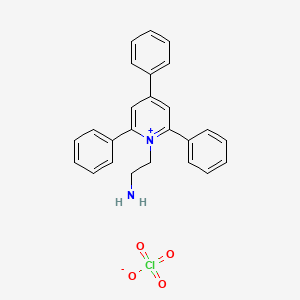

![4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole](/img/structure/B2380472.png)
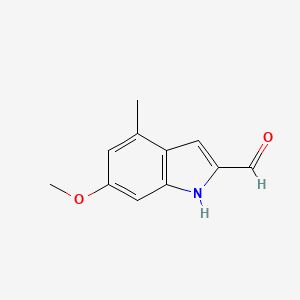
![3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2380474.png)
